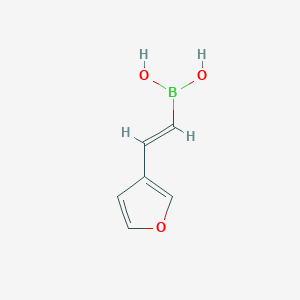
6-(4-Chlorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid
Vue d'ensemble
Description
6-(4-Chlorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid, also known as 6-CP-3-O-DPCA, is a synthetic compound that has been studied for its potential applications in the scientific research field. This compound has been found to have numerous biochemical and physiological effects, as well as advantages and limitations for lab experiments. In
Applications De Recherche Scientifique
Biomedical Applications
Compounds with specific functional groups, such as carboxylic acids and derivatives, play a critical role in drug synthesis and medical research. Levulinic acid (LEV) derivatives are utilized to synthesize a variety of drugs and medical materials due to their carbonyl and carboxyl functional groups. These derivatives are pivotal in cancer treatment, fabricating medical materials, and other medical fields. They offer a cleaner, cost-effective approach to drug synthesis and have untapped potential in medicine (Zhang et al., 2021).
Environmental Impact and Treatment
The environmental behavior and treatment of organic compounds, particularly in relation to water safety and soil health, are critical areas of research. The sorption of phenoxy herbicides like 2,4-D to soil, organic matter, and minerals has been extensively studied to understand their environmental impact and develop effective treatment strategies for contaminated water and soil (Werner et al., 2012).
Optoelectronic Materials
Research into functionalized quinazolines and pyrimidines, including their application in optoelectronic materials, highlights the importance of heterocyclic compounds in developing novel materials for electronic devices, luminescent elements, and photoelectric conversion elements. These compounds are integral to creating advanced materials for organic light-emitting diodes (OLEDs), nonlinear optical materials, and colorimetric pH sensors (Lipunova et al., 2018).
Antioxidant and Pharmacological Activities
The antioxidant and pharmacological activities of carboxylic acids, such as chlorogenic acid (CGA), have been extensively reviewed. CGA, found in green coffee extracts and tea, exhibits antioxidant, anti-inflammatory, cardioprotective, and neuroprotective properties. Its role in modulating lipid and glucose metabolism has implications for treating metabolic syndrome and related disorders (Naveed et al., 2018).
Propriétés
IUPAC Name |
3-(4-chlorophenyl)-6-oxo-1H-pyridazine-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClN2O3/c12-7-3-1-6(2-4-7)9-5-8(11(16)17)10(15)14-13-9/h1-5H,(H,14,15)(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXRQGNAVCNXKHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NNC(=O)C(=C2)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-[1-(pyrazin-2-yl)-1H-pyrazol-4-yl]propan-1-amine](/img/structure/B1471721.png)

![N-[(2-Fluoro-3-methylphenyl)methyl]cyclopropanamine](/img/structure/B1471724.png)


![2-Cyclopentylpyrazolo[1,5-a]pyrimidin-6-amine](/img/structure/B1471730.png)





![1-{[(Propan-2-yl)amino]methyl}cyclobutan-1-ol](/img/structure/B1471737.png)
